rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans
Description
rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans, is a chiral small molecule characterized by an oxolane (tetrahydrofuran) ring substituted at the 2-position with a pyridin-4-yl group and at the 3-position with a carboxylic acid moiety. The "rac" designation indicates a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. The trans configuration implies that the pyridinyl and carboxylic acid substituents occupy opposite faces of the oxolane ring. As a hydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form, making it suitable for applications in medicinal chemistry and as a synthetic intermediate.
Properties
IUPAC Name |
(2R,3R)-2-pyridin-4-yloxolane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h1-2,4-5,8-9H,3,6H2,(H,12,13);1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZMNZFDHUXAT-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxolane carboxylic acids and is characterized by the presence of a pyridine ring, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure of rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride can be represented as follows:
This structure includes an oxolane ring and a pyridine moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of diacylglycerol acyltransferase (DGAT) enzymes, which are crucial in lipid metabolism. Inhibition of DGAT can lead to reduced triglyceride synthesis, making it a candidate for treating metabolic disorders such as obesity and diabetes .
- Receptor Modulation : The pyridine ring may facilitate interactions with various receptors, modulating signaling pathways involved in cell growth and differentiation. This interaction can influence cellular responses and potentially lead to therapeutic effects .
Biological Activity Studies
Research has demonstrated several aspects of the biological activity of rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride:
- Inhibition of Lipid Metabolism : Studies indicate that this compound effectively inhibits DGAT activity in vitro, leading to decreased lipid accumulation in cells. This effect was observed in various cell lines under controlled experimental conditions .
- Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of signaling pathways associated with cell survival .
- Anti-inflammatory Effects : There are indications that rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have explored the biological activities of related compounds, providing insights into the potential applications of rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare rac-(2R,3R)-2-(pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride, trans, with structurally related compounds identified in the provided evidence:
Table 1: Structural and Functional Comparison
Key Comparisons:
Functional Groups :
- The target compound contains a carboxylic acid group, enabling ionic interactions and salt formation. In contrast, Compound 2 features an amine group, which may form hydrogen bonds or act as a nucleophile in reactions. Compound 1 includes a tert-butoxycarbonyl (Boc)-protected piperidine, enhancing lipophilicity and stability during synthesis .
Stereochemistry: The target’s (2R,3R) trans configuration positions the pyridinyl and carboxylic acid groups on opposite faces of the oxolane ring.
Salt Form and Solubility :
- The hydrochloride salt of the target compound improves aqueous solubility compared to its free acid. Compound 2 ’s dihydrochloride salt likely offers even greater solubility due to additional chloride counterions. Compound 1 ’s hydrochloride salt balances solubility with the lipophilic Boc group .
Applications :
- While direct pharmacological data are unavailable, the target’s carboxylic acid group suggests utility as a zwitterionic intermediate or metal-binding moiety. Compound 2 ’s amine group may serve as a building block for peptidomimetics. Compound 1 ’s Boc protection indicates use in multi-step syntheses requiring temporary amine masking .
Research Findings and Limitations
Available evidence lacks explicit comparative studies (e.g., solubility, stability, or bioactivity data). However, structural analysis reveals critical trends:
- Electronic Effects : The pyridinyl group in the target and Compound 2 introduces aromatic π-system interactions, absent in Compound 1 .
- Salt Impact: Dihydrochloride salts (Compound 2) generally exhibit higher solubility than monohydrochlorides (target), though this may vary with crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
